molecular formula C8H16N2O B13188980 N-[3-(Aminomethyl)cyclopentyl]acetamide

N-[3-(Aminomethyl)cyclopentyl]acetamide

Cat. No.: B13188980
M. Wt: 156.23 g/mol
InChI Key: VUUUOLWFIAOOCB-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to an acetamide group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[3-(Aminomethyl)cyclopentyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Aminomethyl)cyclopentyl]acetamide is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-6(11)10-8-3-2-7(4-8)5-9/h7-8H,2-5,9H2,1H3,(H,10,11)

InChI Key

VUUUOLWFIAOOCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)CN

Origin of Product

United States

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